Phenol, 2,6-diisopropyl-4-ethyl-
Description
Structure
3D Structure
Properties
CAS No. |
74926-86-6 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-ethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-6-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3 |
InChI Key |
YRCCZBQVHILNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)C)O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,6 Diisopropyl 4 Ethylphenol
Alkylation Reactions in Phenol (B47542) Synthesis
Alkylation of phenols is a fundamental electrophilic aromatic substitution reaction used to introduce alkyl groups onto the aromatic ring. pnnl.govslchemtech.com The synthesis of substituted phenols like 2,6-diisopropyl-4-ethylphenol relies heavily on controlling the position of these alkyl groups.
Friedel-Crafts Alkylation Approaches for Substituted Phenols
The Friedel-Crafts alkylation is a classic and widely used method for the synthesis of alkylated phenols. slchemtech.comorganic-chemistry.org This reaction involves the use of an alkylating agent, such as an alkyl halide or an alkene, and a Lewis acid catalyst to generate a carbocation electrophile. slchemtech.comjk-sci.com The electron-rich phenol ring then attacks this carbocation, leading to the formation of a new carbon-carbon bond. jk-sci.com
However, traditional Friedel-Crafts alkylation can present challenges. One major issue is the potential for polyalkylation, where multiple alkyl groups are added to the phenol ring, leading to a mixture of products. slchemtech.comacs.org This is because the initial alkylation activates the ring, making it more susceptible to further substitution. To minimize this, an excess of the aromatic reactant is often used. jk-sci.com Another challenge is the possibility of carbocation rearrangements, which can result in the formation of isomeric products. jk-sci.com
In the context of synthesizing 2,6-diisopropyl-4-ethylphenol, a stepwise approach is often necessary. This could involve the initial di-isopropylation of phenol or a para-substituted phenol, followed by the introduction of the ethyl group, or vice versa. The choice of starting material and reaction conditions is critical to achieving the desired substitution pattern. For instance, starting with 4-hydroxybenzoic acid can be used to block the para position, directing the initial alkylation to the ortho positions. nih.govquickcompany.in
Regioselective Functionalization of Phenolic Rings (e.g., Ortho- and Para-Alkylation)
Achieving high regioselectivity, specifically directing alkyl groups to the desired ortho and para positions, is a key challenge in the synthesis of substituted phenols. acs.org The hydroxyl group of the phenol is an ortho-, para-directing group, which means that electrophilic substitution is favored at these positions. However, controlling the ratio of ortho to para products and preventing the formation of other isomers requires careful selection of catalysts and reaction conditions.
Several strategies have been developed to enhance regioselectivity. One approach involves the use of bulky catalysts or alkylating agents that sterically hinder attack at certain positions. Another strategy is to employ directing groups that can be later removed. For example, as mentioned earlier, using 4-hydroxybenzoic acid as a starting material effectively blocks the para position, forcing the alkylation to occur at the ortho positions. nih.govquickcompany.ingoogle.com Subsequent decarboxylation then yields the 2,6-disubstituted phenol. nih.gov
Rhenium-catalyzed reactions have also shown promise in achieving regioselective alkylation of phenols. acs.orgnih.govacs.orgthieme-connect.com For example, using Re2(CO)10 as a catalyst with terminal alkenes can lead to the selective formation of monoalkylated phenols at either the ortho or para position. acs.orgacs.org The choice of alkene can influence the regioselectivity, with some alkenes favoring ortho-alkylation and others favoring para-alkylation. acs.org
Vapor-Phase Alkylation Techniques
Vapor-phase alkylation offers an alternative to liquid-phase methods and can be particularly advantageous for industrial-scale production. researchgate.netresearchgate.netacs.org In this technique, the phenol and the alkylating agent are passed over a solid catalyst at elevated temperatures. researchgate.netacs.org This method can offer high throughput and easier catalyst separation and regeneration.
The choice of catalyst is critical in vapor-phase alkylation to control selectivity. Various solid acid catalysts, including metal oxides and zeolites, have been investigated for this purpose. researchgate.netresearchgate.net For instance, the vapor-phase alkylation of phenol with methanol (B129727) over NaX zeolite has been studied for the synthesis of anisole (B1667542). researchgate.net Similarly, alkali-loaded fumed silica (B1680970) has been used for the selective O-alkylation of phenol with various alcohols in the vapor phase. researchgate.net The isopropylation of phenol with isopropyl alcohol in the vapor phase over H-beta and H-mordenite catalysts has been explored for the selective synthesis of 2,6-diisopropylphenol (Propofol). rsc.org
Catalytic Systems in Phenol Alkylation and Derivatization
The choice of catalyst is paramount in directing the outcome of phenol alkylation reactions, influencing both the rate of reaction and the selectivity towards the desired product.
Acid-Catalyzed Processes (Brønsted Acids, Lewis Acids, Solid Acid Catalysts)
Both Brønsted and Lewis acids are extensively used to catalyze phenol alkylation. jk-sci.comtandfonline.com
Brønsted acids , such as sulfuric acid and heteropolyacids, can protonate the alkylating agent (e.g., an alkene or alcohol) to generate a carbocation. pnnl.govdaneshyari.com
Lewis acids , like aluminum chloride (AlCl3) and ferric chloride (FeCl3), are classic catalysts for Friedel-Crafts reactions. slchemtech.comjk-sci.com They function by coordinating with the alkylating agent to generate a more reactive electrophile. slchemtech.com Lewis acids can be categorized by their activity, ranging from very active (e.g., AlCl3, AlBr3) to mild (e.g., BCl3, SnCl4). jk-sci.com
Solid acid catalysts offer significant advantages over homogeneous acid catalysts, including ease of separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. confex.com These catalysts include acidic oxides, sulfides, cation-exchange resins, and supported metal halides. jk-sci.com The use of solid acids like Amberlyst-15 has been shown to be effective in the liquid-phase alkylation of phenol. daneshyari.com
The reaction mechanism in acid-catalyzed phenol alkylation involves the formation of an electrophile (a carbocation or a protonated alcohol) which then attacks the electron-rich phenol ring. pnnl.gov This can lead to either C-alkylation (on the aromatic ring) or O-alkylation (on the hydroxyl group). pnnl.govtandfonline.com The distribution between C- and O-alkylation is influenced by factors such as the catalyst type, reaction temperature, and the nature of the alkylating agent. daneshyari.comconfex.com
| Catalyst Type | Examples | Role in Phenol Alkylation |
| Brønsted Acids | Sulfuric acid, Heteropolyacids | Protonate the alkylating agent to form a carbocation. pnnl.govdaneshyari.com |
| Lewis Acids | AlCl₃, FeCl₃ | Coordinate with the alkylating agent to generate a reactive electrophile. slchemtech.comjk-sci.com |
| Solid Acid Catalysts | Amberlyst-15, Zeolites | Provide active sites for alkylation with advantages in separation and reusability. daneshyari.comconfex.com |
Zeolite-Based Catalysts (e.g., H-Beta, H-Mordenite) for Selective Synthesis
Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites, making them highly effective and shape-selective catalysts for various organic transformations, including phenol alkylation. pnnl.govmdpi.com
H-Beta (H-BEA) is a large-pore zeolite that has been shown to be active for the alkylation of phenol. pnnl.govconfex.com Its three-dimensional pore structure allows for the diffusion of relatively bulky molecules. Studies using in-situ solid-state NMR have provided detailed mechanistic insights into phenol alkylation over H-BEA, revealing that with alcohols as alkylating agents, dehydration to the corresponding alkene precedes the alkylation step. pnnl.govnih.govuu.nl
H-Mordenite (H-MOR) is another important zeolite catalyst used in various industrial processes. mdpi.com It possesses a one-dimensional channel system. mdpi.com The catalytic properties of H-mordenite are influenced by its SiO₂/Al₂O₃ molar ratio and the nature of its acid sites. mdpi.com Both H-Beta and H-Mordenite have been successfully employed in the vapor-phase isopropylation of phenol to selectively synthesize 2,6-diisopropylphenol. rsc.org The shape selectivity of these zeolites plays a crucial role in directing the alkylation to the ortho positions, thus favoring the formation of the desired product.
The activity and selectivity of zeolite catalysts in phenol alkylation are dependent on several factors, including the Si/Al ratio, the type and strength of the acid sites, the pore structure, and the reaction conditions. confex.commdpi.com
| Zeolite Catalyst | Key Features | Application in Phenol Alkylation |
| H-Beta (H-BEA) | Large-pore, three-dimensional channel system. pnnl.govconfex.com | Effective for the alkylation of phenol with alkenes and alcohols. pnnl.govrsc.org |
| H-Mordenite (H-MOR) | One-dimensional channel system, variable Si/Al ratio. mdpi.com | Used in the selective synthesis of 2,6-diisopropylphenol via vapor-phase isopropylation. rsc.org |
Heteropolyacid and Clay Composite Catalysts
Heteropolyacids (HPAs) and modified clay catalysts have emerged as effective solid-acid catalysts for phenol alkylation, offering environmental and operational advantages over traditional liquid acids.
Heteropolyacids (HPAs): Phosphotungstic acid (PTA) supported on materials like γ-Al2O3 is utilized for phenol alkylation. mdpi.com These catalysts possess strong Brønsted acidity, which is crucial for activating the alkylating agent. In the context of synthesizing the 2,6-diisopropyl moiety, the HPA would catalyze the electrophilic attack of a propylene (B89431) equivalent (derived from isopropanol (B130326), for example) onto the electron-rich phenol ring.
Clay Composite Catalysts: Natural clays (B1170129) like montmorillonite (B579905) and bentonite (B74815), when modified, serve as robust catalysts for Friedel-Crafts alkylation reactions. ias.ac.in Iron-modified bentonite (Fe-bentonite), for instance, has been successfully used in the alkylation of phenol with tert-butanol, demonstrating high conversion and selectivity for the para-substituted product. begellhouse.comresearchgate.net Pillared clays, such as those intercalated with aluminum and iron (Al/Fe-PILCs), exhibit high surface area, porosity, and thermal stability, making them highly active catalysts for reactions involving phenols. nih.gov These catalysts facilitate the alkylation by providing Lewis and Brønsted acid sites that polarize the alkylating agent, thereby promoting the substitution reaction on the phenol ring. ias.ac.inwhiterose.ac.uk
Transition Metal Catalysis in Phenol Functionalization
Transition-metal catalysis provides a powerful toolkit for the direct and site-selective C-H functionalization of phenols, a key strategy for advanced derivatization. researchgate.netrsc.orgacs.org
Gold (Au)-Catalyzed Functionalization: Gold catalysts have shown remarkable proficiency in the para-selective C-H bond functionalization of phenols. rsc.org For example, gold-catalyzed reactions with α-aryl-α-diazoesters can achieve site-selective para-C–H bond functionalization. rsc.org Hashmi's group developed a gold-catalyzed, base-free method for the chemo- and regioselective para-C–H functionalization of free phenols with haloalkynes at room temperature. nih.gov This type of catalysis is instrumental in introducing substituents at the 4-position of an existing 2,6-diisopropylphenol core to generate analogues.
Ruthenium (Ru)-Complex Catalysis: Ruthenium-based catalysts are particularly effective for the ortho-alkylation of phenols. rsc.org A cationic Ru-hydride complex, for instance, can catalyze the dehydrative C-H coupling between phenols and aldehydes to yield ortho-alkylated products. rsc.org Furthermore, combining ruthenium and photoredox catalysis allows for the ortho-olefination of phenols under visible light. nih.gov While ortho-selectivity is the primary feature, the development of Ru-catalyzed systems highlights the potential for precise control over the position of functionalization on the phenol ring. nih.govacs.org
Alkylating Agents and Optimized Reaction Parameters
The choice of alkylating agent and the fine-tuning of reaction conditions are critical for maximizing the yield and selectivity of the desired 2,6-diisopropyl-4-ethylphenol product.
Utilization of Alcohols and Ethers
The introduction of the isopropyl groups onto the phenol ring is typically achieved using isopropyl alcohol (isopropanol) or its derivatives.
Isopropyl Alcohol (IPA): IPA is a common and effective alkylating agent for phenol. researchgate.netsemanticscholar.org In the presence of an acid catalyst, IPA is dehydrated in-situ to form propene, which then acts as the electrophile in the Friedel-Crafts alkylation of the phenol ring. acs.org Studies using catalysts like modified SAPO-11 zeolites have demonstrated the successful alkylation of phenol with isopropanol. researchgate.net Non-catalytic alkylation of phenol with isopropanol has also been achieved in supercritical water, yielding predominantly ortho-substituted products. acs.orgrsc.org
Di-isopropyl Ether: Ethers can also serve as alkylating agents. In the synthesis of anisole (methoxybenzene), dimethyl ether (DME) has been used to alkylate phenol, showcasing the viability of ethers in such reactions. mdpi.com By analogy, di-isopropyl ether could be employed as a source for the isopropyl group in the synthesis of 2,6-diisopropylphenol.
Impact of Molar Ratios, WHSV, and Temperature on Reaction Efficiency
The efficiency of the alkylation reaction is a function of several interconnected parameters.
Molar Ratios: The molar ratio of phenol to the alkylating agent significantly influences product distribution. researchgate.net An excess of the alkylating agent can lead to the formation of di- or poly-alkylated products. For instance, in the alkylation of m-cresol (B1676322) with isopropanol, a 5:1 molar ratio of the cresol (B1669610) to the alcohol was found to be optimal for maximizing the selectivity of mono-alkylated products. semanticscholar.org
Weight Hourly Space Velocity (WHSV): WHSV, which represents the ratio of the mass flow rate of the reactants to the mass of the catalyst, is a key parameter in continuous flow systems. In the alkylation of phenol with methanol over an HMCM-22 catalyst, adjusting the WHSV was shown to affect both phenol conversion and selectivity towards p-cresol (B1678582). researchgate.net For the alkylation of phenol with isopropanol over SAPO-11, an optimal WHSV of 3.0 h⁻¹ was identified. researchgate.net
Temperature: Reaction temperature has a profound effect on both the rate of reaction and the selectivity of the products. researchgate.netresearchgate.net Generally, lower temperatures may favor O-alkylation (ether formation), whereas higher temperatures promote C-alkylation (attachment of the alkyl group to the ring). semanticscholar.org In the synthesis of p-cresol, phenol conversion increased with temperature, while selectivity peaked at a specific temperature before declining. researchgate.net Similarly, for the alkylation of phenol with isopropanol, a reaction temperature of 280 °C was found to be optimal under specific catalytic conditions. researchgate.net
The table below summarizes findings on the impact of reaction parameters from studies on phenol alkylation.
| Parameter | Reactants | Catalyst | Observation | Reference |
| Temperature | Phenol + Methanol | SiO₂-Modified HMCM-22 | Phenol conversion increases with temperature (300-350 °C), while p-cresol selectivity peaks around 325 °C. | researchgate.net |
| WHSV | Phenol + Methanol | SiO₂-Modified HMCM-22 | As WHSV increases from 1 h⁻¹ to 4 h⁻¹, phenol conversion decreases, while p-cresol selectivity shows a slight initial increase and then decline. | researchgate.net |
| Molar Ratio | m-Cresol + Isopropyl Alcohol | Strong Acid Resin | A 5:1 molar ratio of m-cresol to IPA is optimal for achieving high selectivity (92.8%) for mono-alkylated products. | semanticscholar.org |
| Temperature | Phenol + Isopropyl Alcohol | SAPO-11 | Optimal reaction temperature was found to be 280 °C, achieving 50% phenol conversion and 77% selectivity for isopropylphenols. | researchgate.net |
Advanced Derivatization and Analogue Synthesis
Creating analogues of 2,6-diisopropylphenol, such as the target 4-ethyl derivative, requires precise control over substitution patterns.
Para-Substitution Approaches for Phenolic Compounds
The hydroxyl group of phenol is an ortho-, para-directing activator in electrophilic aromatic substitution. youtube.com When the ortho positions are blocked, as in 2,6-diisopropylphenol, subsequent electrophilic substitution is strongly directed to the para position.
Several strategies can be employed for para-substitution:
Friedel-Crafts Alkylation: A classic approach where an ethyl group can be introduced using an ethylating agent (e.g., ethyl halide or ethanol) in the presence of a Lewis acid catalyst. Given the steric hindrance from the two ortho-isopropyl groups, the reaction would be highly selective for the open para position.
Metal-Free Alkylation: Recent methods have explored metal-free conditions. For example, hexafluoroisopropanol (HFIP) has been shown to promote highly para-selective Friedel-Crafts alkylation of phenols with tertiary alkyl bromides under mild conditions. rsc.org
Catalytic C-H Functionalization: As discussed, transition metal catalysis offers a direct route. A gold-catalyzed reaction, for example, could be adapted to introduce an ethyl group or other functionalities at the para position of a 2,6-disubstituted phenol. rsc.orgnih.gov The choice of catalyst and reaction conditions can be tuned to favor para-substitution, especially when the ortho positions are already occupied. researchgate.net
These advanced methods provide a versatile platform for the synthesis of 2,6-diisopropyl-4-ethylphenol and a wide array of other functionalized phenolic analogues.
Conjugation with Fatty Acids and Other Organic Moieties
The derivatization of sterically hindered phenols, such as 2,6-diisopropyl-4-ethylphenol, through conjugation with fatty acids and other organic moieties, represents a key strategy for modifying their physicochemical properties. While specific literature on the 4-ethyl derivative is scarce, the principles can be effectively demonstrated through the conjugation of the closely related compound, 2,6-diisopropylphenol (Propofol).
A common method for this conjugation is esterification, linking the phenolic hydroxyl group to the carboxyl group of a fatty acid. One documented synthesis involves the conjugation of 2,6-diisopropylphenol with 10-undecenoic acid. derpharmachemica.com This reaction is typically performed in a dry solvent like dichloromethane, using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). The reaction proceeds at room temperature, and its progress can be monitored via thin-layer chromatography (TLC). This process yields a novel ester, in this case, 1-isopropyl phenol undece-10'-noate. derpharmachemica.com
This synthetic approach is a specific application of a broader set of esterification methods, such as the Yamaguchi esterification, which are used to conjugate hydroxyl-containing molecules with carboxylic acids. nih.gov These methods are fundamental in creating prodrugs or derivatives with altered properties, such as lipophilicity or metabolic stability. nih.gov The resulting conjugates may exhibit unique biological activities compared to their parent compounds. For instance, the conjugate of 2,6-diisopropylphenol and undecenoic acid was found to be more effective at inducing apoptosis in certain cancer cell lines than either of the parent compounds alone. derpharmachemica.com
Table 1: Example of Fatty Acid Conjugation Reaction
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Product |
|---|---|---|---|---|
| 2,6-Diisopropylphenol | 10-Undecenoic Acid | DCC, DMAP (catalyst) | Dichloromethane | 1-isopropyl phenol undece-10'-noate |
Data derived from a study on the conjugation of 2,6-diisopropylphenol. derpharmachemica.com
Late-Stage Functionalization of Alkylated Aromatic Systems
Late-stage functionalization (LSF) is a powerful synthetic strategy in medicinal chemistry that allows for the modification of complex molecules, like 2,6-diisopropyl-4-ethylphenol, without undertaking a de novo synthesis. nih.govspringernature.com This approach, which often targets C-H bonds, enables the rapid generation of analogues to explore structure-activity relationships. researchgate.netnih.gov
For hindered phenolic systems, LSF can introduce new functional groups onto the aromatic ring, altering the molecule's properties. A notable example, performed on the analogous 2,6-diisopropylphenol, involves chlorination at the 4-position of the aromatic ring. googleapis.com This reaction converts the phenol into 4-chloro-2,6-diisopropylphenol. Subsequently, this intermediate can be subjected to hydrogenation to remove the chlorine atom, yielding the original phenol but with a significantly higher degree of purity. googleapis.com
While this specific example functionalizes the 4-position, which is already occupied in 2,6-diisopropyl-4-ethylphenol, the principle demonstrates the viability of modifying the aromatic core of such hindered phenols. For the 4-ethyl derivative, LSF would target the remaining C-H bonds on the aromatic ring. The development of LSF methods is driven by the need for high functional group tolerance and chemo- and site-selectivity. researchgate.net Techniques involving C-H borylation, for example, are recognized as versatile for creating a platform for further diversification through C-C bond connections. springernature.com
Table 2: Example of Late-Stage Functionalization on a Related Phenol
| Starting Material | Reaction Type | Intermediate Product | Purpose |
|---|---|---|---|
| 2,6-Diisopropylphenol (Technical Grade) | Chlorination | 4-chloro-2,6-diisopropylphenol | Functionalization for subsequent purification |
Data derived from a patent on the purification of 2,6-diisopropylphenol. googleapis.com
Selectivity Engineering and Purification Techniques in Chemical Synthesis
Control of Isomeric Byproduct Formation (e.g., 2,4-Diisopropylphenols, Triisopropylphenols)
A significant challenge in the synthesis of 2,6-disubstituted phenols is the control of isomeric byproducts. epo.org When phenol is directly alkylated using agents like propene or isopropyl alcohol, a mixture of products is often formed due to competing reactions at the ortho, para, and meta positions. nih.govepo.org In the synthesis of the related 2,6-diisopropylphenol, the primary impurities are position isomers such as 2,4-diisopropylphenol (B134422), 2,5-diisopropylphenol, and the over-alkylated 2,4,6-triisopropylphenol. epo.org These byproducts are often difficult to separate from the desired product due to their similar physical properties, such as close boiling points. epo.orggoogle.com
A highly effective strategy to control selectivity and prevent the formation of these isomers involves blocking the para-position of the starting phenol. For instance, in the synthesis of 2,6-diisopropylphenol, using 4-hydroxybenzoic acid as the starting material instead of phenol directs the isopropylation to the two ortho positions. nih.govgoogle.com The para-position is occupied by the carboxylic acid group, which prevents alkylation at that site. Following the dialkylation, the desired 2,6-diisopropylphenol is obtained through a decarboxylation step, which removes the carboxylic group. nih.govgoogle.com
This principle is directly applicable to the targeted synthesis of 2,6-diisopropyl-4-ethylphenol. By starting with 4-ethylphenol, the ethyl group at the para-position serves as a directing group, forcing the two isopropyl groups to add at the 2- and 6-positions. This approach inherently prevents the formation of 2,4-diisopropylphenol and 2,4,6-triisopropylphenol, thereby simplifying purification and increasing the yield of the desired product.
Strategies for Achieving High Purity in Synthesized Phenolic Compounds
Achieving high purity, often exceeding 99.9%, is critical for phenolic compounds intended for specialized applications. epo.org Several strategies have been developed for the purification of crude 2,6-diisopropylphenol, which are broadly applicable to its 4-ethyl analogue.
Low-Temperature Crystallization : One effective method involves the crystallization of the crude product at low temperatures, typically between -10°C and -25°C. epo.orggoogle.com This can be done without a solvent or by using a non-polar solvent such as hexane (B92381) or petrol ether. epo.orggoogle.com At these temperatures, the target 2,6-disubstituted isomer crystallizes while the isomeric impurities remain in the liquid mother liquor. google.com The purified crystals can then be separated by filtration. epo.org
Purification via Derivatization : An alternative and robust method involves the chemical transformation of the crude phenol into a crystalline ester derivative. epo.orggoogle.com The crude phenolic mixture is reacted with a carboxylic acid chloride (like benzoyl chloride) or a sulphonic acid chloride to form stable esters. epo.org These ester derivatives, such as 2,6-diisopropylphenyl benzoate, are typically solids that can be easily purified to a high degree through recrystallization from solvents like methanol or isopropanol. epo.org Once the pure ester is isolated, it is hydrolyzed back to the phenol using a base like sodium hydroxide (B78521), yielding the highly purified phenolic compound. epo.orggoogle.com
Distillation and Other Methods : While fractional distillation of the crude mixture is challenging, distillation under high vacuum is often employed as a final step after other purification methods to isolate the final product. google.com Additionally, washing the crude product with an aqueous alkali metal hydroxide solution can help remove certain impurities before final distillation. google.com For lab-scale preparations, flash chromatography has also been utilized. nih.gov
Table 3: Overview of Purification Strategies for Hindered Phenols
| Method | Principle | Typical Solvents/Conditions | Reference |
|---|---|---|---|
| Low-Temperature Crystallization | Difference in melting points between isomers. | -10°C to -25°C; Hexane or Petrol Ether | google.com, epo.org |
| Purification via Crystalline Ester | Crude phenol is converted to a solid ester, purified by recrystallization, then hydrolyzed back. | Benzoyl chloride, Triethylamine; Methanol for recrystallization; NaOH for hydrolysis. | epo.org, google.com |
| Vacuum Distillation | Separation based on boiling points under reduced pressure. | High vacuum conditions. | google.com |
Strategies are based on methods developed for 2,6-diisopropylphenol and are applicable to similar structures.
Chemical Reactivity and Mechanistic Investigations of 2,6 Diisopropyl 4 Ethylphenol
Radical Chemistry and Antioxidant Mechanisms
The antioxidant capability of phenolic compounds, including 2,6-diisopropyl-4-ethylphenol, is fundamentally linked to their ability to interact with and neutralize free radicals. This reactivity is governed by the structure of the phenol (B47542), particularly the substituents on the aromatic ring, which influence the stability of the resulting phenoxyl radical and the kinetics of the radical scavenging reactions.
The primary mechanism by which 2,6-diisopropyl-4-ethylphenol and similar hindered phenols exert their antioxidant effect is through the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical. This process neutralizes the reactive radical and in turn generates a phenoxyl radical. The reaction can be generalized as:
ROO• + ArOH → ROOH + ArO•
Here, ROO• represents a peroxyl radical and ArOH is the phenolic antioxidant. The efficiency of a phenolic antioxidant is highly dependent on the stability of the phenoxyl radical (ArO•) that is formed.
For 2,6-diisopropyl-4-ethylphenol, the resulting phenoxyl radical is significantly stabilized. This stability arises from two main structural features:
Steric Hindrance: The two bulky isopropyl groups at the ortho positions (positions 2 and 6) physically obstruct the oxygen atom of the radical. This steric shielding makes the radical less reactive and prevents it from participating in further undesirable reactions, thereby terminating the radical chain reaction effectively.
Electronic Delocalization: The unpaired electron on the oxygen atom can be delocalized into the aromatic ring through resonance. The presence of the electron-donating ethyl group at the para position (position 4) further helps to stabilize the radical by donating electron density to the ring.
Electron spin resonance spectroscopy studies on the closely related compound 2,6-diisopropylphenol (propofol) have demonstrated that it acts as an antioxidant by reacting with free radicals to form a stable phenoxyl radical, a property common to all phenol-based free radical scavengers. scispace.com The stability of this radical is crucial, as a highly stable phenoxyl radical is less likely to initiate new oxidation chains, making the parent compound an effective chain-breaking antioxidant.
The free radical scavenging capacity of antioxidants is commonly evaluated using in vitro assays involving stable chromogenic radicals. The most widely used are the DPPH and ABTS assays. nih.govmdpi.com
The DPPH assay employs the stable free radical 2,2-diphenyl-1-picrylhydrazyl, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. researchgate.net When a hydrogen-donating antioxidant like 2,6-diisopropyl-4-ethylphenol is added, the DPPH radical is reduced to the non-radical form, DPPH-H. nih.gov This reduction leads to a color change from violet to pale yellow, and the decrease in absorbance is measured spectrophotometrically. researchgate.net The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. researchgate.netd-nb.info
The ABTS assay is based on the generation of the blue-green ABTS radical cation (ABTS•+), typically by reacting ABTS with potassium persulfate. mdpi.come3s-conferences.org Antioxidants present in a sample reduce the ABTS•+, causing the color to fade. The change in absorbance, usually monitored at 734 nm, is proportional to the antioxidant concentration. e3s-conferences.org Like the DPPH assay, the results are often reported as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's reactivity to that of Trolox, a water-soluble vitamin E analog. researchgate.net
Table 1: Comparative DPPH Radical Scavenging Activity of Related Hindered Phenols
| Compound | Substituents (Positions 2, 4, 6) | DPPH Scavenging (IC₀.₂₀₀, µM)* |
| BHT | 2,6-di-tert-butyl, 4-methyl | 33.7 |
| BTBP | 2,6-di-tert-butyl, 4-bromo | 16.0 |
| TX-1952 | 2,6-diprenyl, 4-iodo | 53.1 |
| IC₀.₂₀₀ represents the concentration required to decrease the initial DPPH absorbance to 0.200. Data sourced from a study on 2,4,6-tri-substituted phenols. nih.gov |
This interactive table allows for the comparison of DPPH scavenging activity among different hindered phenols.
Lipid peroxidation is a detrimental chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. ptfarm.pl This process is implicated in numerous diseases and aging. nih.gov Hindered phenolic antioxidants like 2,6-diisopropyl-4-ethylphenol are highly effective at inhibiting lipid peroxidation. They act as chain-breaking antioxidants by intercepting lipid peroxyl radicals (LOO•), the key propagators of the peroxidation chain, thereby preventing further degradation of lipids. nih.gov
The mechanism involves the donation of the phenolic hydrogen to the lipid peroxyl radical, forming a lipid hydroperoxide (LOOH) and a stabilized phenoxyl radical, as previously described. The effectiveness of this inhibition is demonstrated by the closely related anesthetic, propofol (B549288) (2,6-diisopropylphenol), which has been shown to prevent lipid peroxidation and radical chain reactions. scispace.com Studies on other synthetic hindered phenols confirm this potent anti-peroxidative activity.
The inhibitory capacity can be quantified by measuring the concentration of the antioxidant required to inhibit lipid peroxidation by 50% (IC50). Research on various 2,4,6-trisubstituted phenols highlights the structural requirements for potent inhibition of mitochondrial lipid peroxidation.
Table 2: Inhibition of Mitochondrial Lipid Peroxidation by Related Hindered Phenols
| Compound | Substituents (Positions 2, 4, 6) | IC50 (µM) |
| BHT | 2,6-di-tert-butyl, 4-methyl | 0.31 |
| BTBP | 2,6-di-tert-butyl, 4-bromo | 0.17 |
| TX-1952 | 2,6-diprenyl, 4-iodo | 0.60 |
| Data sourced from a study on the anti-peroxidative effects of 2,4,6-tri-substituted phenols. nih.gov |
This interactive table presents the IC50 values for the inhibition of mitochondrial lipid peroxidation by various related compounds.
The antioxidant capacity of a phenolic compound is not a simple property but a complex function of several factors related to its substituents. For 2,6-diisopropyl-4-ethylphenol, these effects can be summarized as follows:
Steric Effects: The two isopropyl groups at the 2 and 6 positions create significant steric hindrance around the phenolic hydroxyl group. This has a dual effect. It enhances antioxidant activity by increasing the stability of the resulting phenoxyl radical, preventing it from undergoing further reactions. However, excessive steric bulk can also hinder the approach of the phenolic hydroxyl group to the radical it is meant to scavenge, potentially slowing the reaction rate.
Electronic Effects: The nature of the substituent at the para-position (position 4) is critical. Electron-donating groups (EDGs) like the ethyl group in 2,6-diisopropyl-4-ethylphenol increase the electron density of the aromatic ring. This electronic push facilitates the donation of the hydrogen atom from the hydroxyl group (lowering the O-H bond dissociation enthalpy) and helps to stabilize the positive charge that develops on the oxygen atom in the transition state. Computational and experimental studies confirm that EDGs (e.g., -CH₃, -OCH₃) generally increase antioxidant activity, while electron-withdrawing groups (EWGs) (e.g., -NO₂) decrease it.
Electrochemical studies provide insight into the oxidation mechanisms of phenolic compounds. The oxidation of bulky 2,6-disubstituted phenols on an electrode surface can mimic the initial steps of their antioxidant action. The process typically involves an initial one-electron oxidation of the phenol to form a phenoxyl radical cation, which rapidly deprotonates to yield the neutral phenoxyl radical.
Once formed, these phenoxyl radicals can undergo several subsequent reactions, with dimerization being a common pathway. For 2,6-disubstituted phenols, the steric hindrance from the ortho substituents prevents the formation of many of the typical polymer structures seen with simpler phenols. Instead, more defined dimerization products are often observed. The primary dimerization pathways include:
C-C Dimerization: Two phenoxyl radicals can couple at their para positions (if unsubstituted) to form a C-C linked biphenol derivative.
C-O-C Dimerization: A phenoxyl radical can attack the parent phenol molecule, leading to the formation of a C-O-C ether linkage, resulting in a dimeric ether.
The specific products formed can depend on the reaction conditions, such as the electrode material and solvent used.
Nitrosation is the reaction of a compound with a nitrosating agent, such as those derived from nitrite (B80452) under acidic conditions. Phenolic compounds can undergo C-nitrosation, where a nitroso group (-N=O) is attached to the aromatic ring, typically at the para position.
The presence of bulky alkyl substituents at the ortho positions, as in 2,6-diisopropyl-4-ethylphenol, can influence the rate and outcome of nitrosation. Studies on related phenols show that electron-donating substituents on the ring increase the rate of C-nitrosation.
Reaction Kinetics and Reaction Network Analysis
The chemical reactivity of 2,6-diisopropyl-4-ethylphenol is dictated by the interplay of its phenolic hydroxyl group and the sterically hindering isopropyl groups at the ortho positions. These features influence the kinetics and mechanisms of its reactions, from catalytic alkylation to radical-mediated processes.
Kinetic Modeling of Alkylation Reactions (e.g., Isopropylation of Phenol)
The synthesis of sterically hindered phenols like 2,6-diisopropyl-4-ethylphenol often involves the alkylation of a phenolic substrate. Kinetic modeling of these reactions is crucial for optimizing product yield and selectivity. The isopropylation of phenol with propylene (B89431), a representative reaction, is typically performed over solid acid catalysts such as zeolites or ion-exchange resins. nih.govpnnl.gov
A generalized kinetic model for phenol alkylation involves several competing and consecutive reaction steps. nih.govslchemtech.com The reaction network can be described by a combination of O-alkylation and C-alkylation pathways. nih.govresearchgate.net Initially, a rapid, reversible O-alkylation may occur to form an isopropyl phenyl ether intermediate. pnnl.gov This is often kinetically favored. pnnl.gov Subsequently, this ether can undergo an intramolecular rearrangement (Fries rearrangement) to the more thermodynamically stable C-alkylated products, or the phenol can be directly C-alkylated on the aromatic ring. nih.gov
Adsorption: Phenol and the alkylating agent (e.g., propylene) adsorb onto the active sites of the catalyst.
Activation: The alkylating agent is activated by the acid catalyst, often forming a carbenium ion intermediate. pnnl.gov
Alkylation: The carbenium ion attacks the phenol molecule.
O-Alkylation: Attack on the hydroxyl oxygen forms a phenyl ether. nih.gov
C-Alkylation: Electrophilic attack on the aromatic ring, primarily at the ortho and para positions, forms alkylphenols. nih.gov
Rearrangement/Isomerization: The O-alkylated ether can rearrange to C-alkylated products. nih.gov Further alkylation can also occur, leading to di- and tri-substituted products.
Desorption: The final products desorb from the catalyst surface.
Kinetic models based on this network, such as the Langmuir-Hinshelwood or Eley-Rideal models, can be developed. These models use rate equations that depend on the concentrations of reactants, products, and catalyst site availability. For instance, density functional theory (DFT) calculations have shown that for phenol alkylation with olefins over an acid catalyst, O-alkylation to form the phenolic ether is often the most energetically favorable initial step under neutral conditions. nih.gov An ionic rearrangement mechanism, where the protonated ether migrates the alkyl group, can then account for the high yields of C-alkylated phenols. nih.gov The competition between the hydrogen atom and the alkyl group at the ortho position is a determining factor for the ortho/para selectivity of the C-alkylation products. nih.gov
Investigation of Hydrogen Abstraction and Disproportionation Reactions in Substituted Phenols
Sterically hindered phenols like 2,6-diisopropyl-4-ethylphenol are excellent radical scavengers, a property that stems from their ability to undergo hydrogen abstraction from the phenolic hydroxyl group. This reaction is a key step in their function as antioxidants.
The primary reaction is the abstraction of the phenolic hydrogen by a radical (R•), producing a resonance-stabilized phenoxyl radical and the non-radical species RH. koreascience.kr
ArOH + R• → ArO• + RH
The bulky isopropyl groups at the ortho positions enhance the stability of the resulting phenoxyl radical by sterically shielding the oxygen atom and preventing subsequent unwanted reactions. Time-resolved kinetic studies on similar phenols show that the rate constant for hydrogen abstraction is significantly influenced by the solvent. nih.gov For example, the rate of hydrogen abstraction from phenol by the cumyloxyl radical decreases by nearly three orders of magnitude when the solvent is changed from isooctane (B107328) to methanol (B129727), highlighting the role of hydrogen bonding in the reaction kinetics. nih.gov
Once formed, these phenoxyl radicals can undergo further reactions. One important pathway is disproportionation, a reaction in which two radicals react to form two non-radical products. wikipedia.org For phenoxyl radicals with an alkyl group at the para-position that contains an α-hydrogen (like the ethyl group in 2,6-diisopropyl-4-ethylphenol), self-disproportionation is a predominant pathway. acs.org This process involves one phenoxyl radical abstracting an α-hydrogen from the para-substituent of a second phenoxyl radical. This results in the formation of a phenol molecule and a quinone methide. wikipedia.orgacs.org
2 ArO• → ArOH + Quinone Methide
Mechanistic studies have shown that this can be a complex, rate-controlled process. acs.org The study of these fundamental steps is crucial for understanding the antioxidant mechanism and degradation pathways of hindered phenols.
Ion-Molecule Reactions and Gas-Phase Chemical Dynamics
The behavior of 2,6-diisopropyl-4-ethylphenol in the gas phase, particularly under mass spectrometry conditions, is governed by its interactions with various ions. These ion-molecule reactions provide fundamental insights into the compound's intrinsic chemical properties, such as its basicity and fragmentation pathways.
Proton Transfer Mechanisms (e.g., with H₃O⁺, H₃O⁺•H₂O)
In the gas phase, 2,6-diisopropyl-4-ethylphenol acts as a base and can be protonated by reagent ions like H₃O⁺. The efficiency of this proton transfer is determined by the compound's proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction. wikipedia.org A higher proton affinity indicates a stronger gas-phase base. wikipedia.org
The reaction is as follows:
C₁₆H₂₆O + H₃O⁺ → [C₁₆H₂₆OH]⁺ + H₂O
Protonation is expected to occur at the most basic site, which is the oxygen atom of the hydroxyl group, due to the localizing effect of its lone pairs of electrons. In the presence of water molecules, a "proton shuttle" mechanism can occur, where a water molecule facilitates the transfer of the proton from H₃O⁺ to the phenol. nih.gov Studies on similar phenol-ammonia clusters have shown that proton transfer is a function of cluster size and composition, suggesting that the surrounding solvent molecules play a critical role in the reaction dynamics even in the gas phase. dtic.mil
Charge Transfer Processes (e.g., with O₂⁺•, NO⁺)
Charge transfer (or charge exchange) is another important ionization mechanism in the gas phase, where an electron is transferred from the neutral molecule to a reagent ion. nih.gov
C₁₆H₂₆O + X⁺• → [C₁₆H₂₆O]⁺• + X
(where X⁺• is a reagent ion like O₂⁺• or NO⁺)
This reaction is thermodynamically favorable if the ionization energy (IE) of the phenol is lower than the recombination energy (RE) of the reagent ion. quantumsimm.com
Reaction with O₂⁺•: The recombination energy of O₂⁺• is approximately 12.07 eV. The ionization energy of substituted phenols is typically in the range of 8-9 eV. Therefore, charge transfer from 2,6-diisopropyl-4-ethylphenol to O₂⁺• is expected to be a highly efficient and exothermic process, likely occurring at or near the collision rate. nih.gov
Reaction with NO⁺: The recombination energy of NO⁺ is 9.26 eV. quantumsimm.com This value is closer to the expected ionization energy of the phenol. The efficiency of charge transfer with NO⁺ is therefore highly dependent on the precise IE of 2,6-diisopropyl-4-ethylphenol. The reaction may be less efficient than with O₂⁺• or may not occur at all if the phenol's IE is higher than 9.26 eV. quantumsimm.com Studies on other organic molecules have shown that the rate coefficients for charge transfer reactions with NO⁺ and O₂⁺• can increase with higher interaction energies. nih.gov
Collision-Induced Dissociation (CID) Pathways
Once protonated (or ionized via charge transfer), the [M+H]⁺ ion of 2,6-diisopropyl-4-ethylphenol can be subjected to collision-induced dissociation (CID) to elucidate its structure. In this process, the ion is accelerated and collided with a neutral gas (e.g., argon or nitrogen), causing it to fragment.
For sterically hindered phenols, a characteristic fragmentation pattern is the facile loss of the alkyl groups from the aromatic ring. koreascience.kr Tandem mass spectrometry studies of similar hindered phenols with tert-butyl groups show that a major fragmentation pathway is the successive neutral loss of isobutylene (B52900) (56 Da). koreascience.kr By analogy, for 2,6-diisopropyl-4-ethylphenol, the primary fragmentation pathways for the [M+H]⁺ ion (m/z 235.2) would involve the neutral loss of propene (42 Da) from the isopropyl groups and ethene (28 Da) from the ethyl group.
The likely CID fragmentation pathways are:
Loss of Propene: [M+H]⁺ → [M+H - C₃H₆]⁺
Successive Loss of Propene: [M+H - C₃H₆]⁺ → [M+H - 2C₃H₆]⁺
Loss of Ethene: [M+H]⁺ → [M+H - C₂H₄]⁺
The relative abundance of these fragment ions provides a structural fingerprint of the molecule. The loss of the larger isopropyl groups is often more facile than the loss of the smaller ethyl group.
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
|---|---|---|---|---|
| 235.2 | Propene (C₃H₆) | 42.1 | 193.1 | Protonated 4-ethyl-2-isopropylphenol |
| 235.2 | Ethene (C₂H₄) | 28.1 | 207.1 | Protonated 2,6-diisopropylphenol |
| 193.1 | Propene (C₃H₆) | 42.1 | 151.0 | Protonated 4-ethylphenol |
| 207.1 | Propene (C₃H₆) | 42.1 | 165.0 | Protonated 2-isopropylphenol |
Spectroscopic Characterization and Advanced Computational Studies
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular structure and bonding of chemical compounds. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the characteristics of Phenol (B47542), 2,6-diisopropyl-4-ethyl-.
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scielo.br For phenols, the most characteristic absorption is that of the hydroxyl (O-H) group. researchgate.net
In a dilute solution of a non-polar solvent, the O-H stretching vibration of a simple phenol typically appears as a sharp band around 3600 cm⁻¹. researchgate.net However, in Phenol, 2,6-diisopropyl-4-ethyl-, the two bulky isopropyl groups at the ortho positions (2 and 6) create significant steric hindrance around the hydroxyl group. This steric crowding is expected to influence the O-H vibrational frequency. For the closely related compound 2,6-diisopropylphenol, the IR spectrum shows a distinct O-H stretching absorption. researchgate.net This steric hindrance can restrict the rotation of the hydroxyl group and may lead to a slight shift in the absorption frequency compared to unhindered phenols. The broadness of the O-H peak is often indicative of hydrogen bonding, which would be minimized in a dilute solution. spectrabase.com
Table 1: Expected IR Absorption Bands for Phenol, 2,6-diisopropyl-4-ethyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H | Stretching | ~3600 | Sharp peak in dilute solution, influenced by steric hindrance. |
| C-H (aromatic) | Stretching | 3100-3000 | |
| C-H (aliphatic) | Stretching | 3000-2850 | From isopropyl and ethyl groups. |
| C=C (aromatic) | Stretching | 1600-1450 | |
| C-O | Stretching | ~1200 |
This table is based on typical values for substituted phenols and is intended to be illustrative.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: The proton NMR spectrum of Phenol, 2,6-diisopropyl-4-ethyl- would provide information on the number of different types of protons and their neighboring environments. The steric hindrance from the isopropyl groups would likely influence the chemical shift of the phenolic O-H proton. In some hindered phenols, this peak can be observed, and its position may be confirmed by a "D₂O shake," where the addition of deuterium oxide leads to the disappearance of the O-H signal due to proton-deuterium exchange. spectrabase.com The aromatic protons are expected to appear as a singlet due to their chemical equivalence. The protons of the isopropyl and ethyl groups would exhibit characteristic splitting patterns (a septet and doublet for the isopropyl group, and a quartet and triplet for the ethyl group).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the symmetry of Phenol, 2,6-diisopropyl-4-ethyl-, fewer signals than the total number of carbon atoms would be expected. The carbon atom attached to the hydroxyl group (C1) typically resonates at a high chemical shift (downfield) in phenols. researchgate.net The chemical shifts of the other aromatic and aliphatic carbons can be predicted based on substituent effects.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol, 2,6-diisopropyl-4-ethyl-
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|---|
| O-H | Phenolic | Variable | - | Singlet |
| Ar-H | Aromatic | ~7.0 | ~125 | Singlet |
| CH (isopropyl) | Aliphatic | ~3.2 | ~27 | Septet |
| CH₃ (isopropyl) | Aliphatic | ~1.2 | ~23 | Doublet |
| CH₂ (ethyl) | Aliphatic | ~2.6 | ~28 | Quartet |
| CH₃ (ethyl) | Aliphatic | ~1.2 | ~16 | Triplet |
| C1-OH | Aromatic | - | ~152 | - |
| C2, C6 | Aromatic | - | ~135 | - |
| C3, C5 | Aromatic | - | ~125 | - |
Note: These are estimated values based on data for structurally similar compounds like 2,6-di-tert-butyl-4-ethylphenol and general NMR principles. Actual values may vary.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification. libretexts.org
For Phenol, 2,6-diisopropyl-4-ethyl-, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. A common fragmentation pathway for phenols involves the loss of a hydrogen atom. libretexts.org For sterically hindered phenols with alkyl substituents, a characteristic fragmentation is the loss of an alkyl radical through benzylic cleavage. In the case of Phenol, 2,6-diisopropyl-4-ethyl-, the loss of a methyl group (CH₃•) from one of the isopropyl groups is a highly probable fragmentation, leading to a stable benzylic cation. This would result in a prominent peak at M-15. Further fragmentation of the ethyl group could also occur.
Table 3: Expected Key Fragments in the Mass Spectrum of Phenol, 2,6-diisopropyl-4-ethyl-
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₄H₂₂O]⁺ | Molecular Ion (M⁺) |
| 191 | [C₁₃H₁₉O]⁺ | Loss of a methyl radical (•CH₃) from an isopropyl group. |
This table presents hypothetical fragmentation based on known patterns for similar alkylphenols. libretexts.org
Quantum Chemical Calculations and Theoretical Modeling
Theoretical modeling provides valuable insights into the geometric and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine the optimized, lowest-energy geometry of Phenol, 2,6-diisopropyl-4-ethyl-. miamioh.eduyoutube.com These calculations would provide precise bond lengths and angles, as well as the dihedral angles describing the orientation of the isopropyl and ethyl groups relative to the phenyl ring. The electronic structure analysis from DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. malayajournal.org
Table 4: Illustrative Calculated Geometrical Parameters for a Substituted Phenol
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O | ~1.37 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Angle | C-O-H | ~109° |
Note: These values are representative for a phenol derivative calculated using DFT and serve as an example. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller gap generally indicates higher reactivity. nih.gov
For Phenol, 2,6-diisopropyl-4-ethyl-, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, indicating its role as an electron donor. The LUMO is generally distributed over the aromatic ring and represents the molecule's ability to accept an electron. The electron-donating alkyl groups (isopropyl and ethyl) are expected to raise the energy of the HOMO, which would likely result in a smaller HOMO-LUMO gap compared to unsubstituted phenol.
Table 5: Representative FMO Data for a Substituted Phenol
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -5.5 to -6.0 |
| LUMO Energy | ~ -0.8 to -1.3 |
Note: These are example energy values for a substituted phenol to illustrate the output of FMO analysis. The actual values for Phenol, 2,6-diisopropyl-4-ethyl- would need to be specifically calculated. researchgate.net
Natural Bond Orbital (NBO) Calculations
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
For a substituted phenol like 2,6-diisopropyl-4-ethyl-phenol, NBO analysis elucidates key electronic features. The analysis quantifies the hybridization of the atomic orbitals contributing to each bond, the polarity of the bonds, and the extent of delocalization of electron density through hyperconjugation. Specifically, NBO calculations can reveal the interactions between the oxygen lone pairs and the aromatic ring's π-system, as well as interactions involving the alkyl substituents.
A primary focus of NBO analysis on this molecule would be the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance. Key interactions would include:
nO → π (C-C): This represents the donation of electron density from one of the oxygen's lone pairs (nO) into the antibonding π orbitals of the aromatic ring. This interaction is fundamental to the electron-donating character of the hydroxyl group and its activation of the aromatic ring.
π(C=C) → π *(C=C): These interactions within the aromatic ring describe the π-delocalization that is characteristic of benzene (B151609) and its derivatives.
Computational Determination of Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IP)
The antioxidant activity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The O-H Bond Dissociation Enthalpy (BDE) is the primary thermodynamic parameter used to quantify this ability. A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen atom abstraction and thus greater antioxidant potential.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs for phenolic compounds. For phenol itself, the experimental gas-phase O-H BDE is approximately 87-89 kcal/mol. Substituents on the aromatic ring can significantly alter this value. Electron-donating groups, such as the alkyl groups in 2,6-diisopropyl-4-ethyl-phenol, are known to decrease the O-H BDE. This effect is attributed to the stabilization of the resulting phenoxyl radical. The two isopropyl groups at the ortho positions and the ethyl group at the para position all contribute to this stabilization through hyperconjugation and inductive effects.
The Ionization Potential (IP) is another critical parameter, representing the energy required to remove an electron from the molecule. For phenols, this relates to their ability to participate in electron-transfer reactions, another pathway for antioxidant activity. Computational studies on 2,6-diisopropylphenol (propofol) have been used to determine its proton affinity, a related value. The presence of three electron-donating alkyl groups in 2,6-diisopropyl-4-ethyl-phenol would be expected to lower its ionization potential compared to unsubstituted phenol, making it more susceptible to oxidation via electron loss.
| Compound | Substituent(s) | Calculated O-H BDE (kcal/mol) | Relative BDE (ΔBDE) (kcal/mol) |
| Phenol | H | 87.5 | 0.0 |
| p-Cresol (B1678582) | 4-CH₃ | 85.1 | -2.4 |
| p-Methoxyphenol | 4-OCH₃ | 81.3 | -6.2 |
| p-Aminophenol | 4-NH₂ | 77.9 | -9.6 |
Data sourced from DFT calculations reported in literature for para-substituted phenols, illustrating the trend of decreasing BDE with electron-donating substituents.
Application of Reaction Mechanism Generators (RMG) for Kinetic Model Construction
Understanding the complex chemical transformations of a molecule, such as during combustion or oxidation, requires detailed kinetic models that encompass numerous elementary reactions. Reaction Mechanism Generators (RMG) are sophisticated, open-source software packages that automatically construct these complex reaction networks.
For a compound like 2,6-diisopropyl-4-ethyl-phenol, RMG can be used to build a detailed kinetic model for its oxidation or pyrolysis. The process begins by defining the initial reactant(s). RMG then systematically generates a network of species and reactions by applying a vast library of reaction families and estimated kinetic parameters. The software explores potential reaction pathways, including initiation, propagation, and termination steps, to build a comprehensive model.
The application of RMG to study the anti-knock tendency of substituted phenols in gasoline, for example, demonstrates its utility. Such models can predict important properties like ignition delay times. For 2,6-diisopropyl-4-ethyl-phenol, an RMG-constructed model could predict its behavior as an antioxidant by simulating its reactions with various radical species or its degradation pathways under specific temperature and pressure conditions. The software uses group additivity schemes and rate rule templates to estimate the thermochemistry and reaction rates for the vast number of species and reactions generated.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are computational tools used to predict how a molecule (a ligand) interacts with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and molecular biology for understanding binding modes and predicting binding affinities.
While 2,6-diisopropyl-4-ethyl-phenol is primarily known as an industrial antioxidant, its structural similarity to compounds with biological activity, such as the anesthetic propofol (B549288) (2,6-diisopropylphenol), makes it a candidate for such studies. Docking simulations for this molecule would involve placing it into the active site of a target protein and evaluating the potential binding conformations. The simulation's scoring function then ranks these poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity.
For 2,6-diisopropyl-4-ethyl-phenol, key interactions would likely involve:
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor.
Hydrophobic Interactions: The bulky and nonpolar diisopropyl and ethyl groups would favor binding to hydrophobic pockets within a protein's active site.
π-π Stacking or π-Alkyl Interactions: The aromatic ring can interact with aromatic residues of the protein.
These simulations can generate hypotheses about potential biological targets or explain the mechanism of action for structurally related compounds, guiding further experimental investigation.
Conformational Analysis and Steric Hindrance Effects
Rotational Hindrance of Alkyl Substituents
The conformation of 2,6-diisopropyl-4-ethyl-phenol is significantly influenced by the steric bulk of the two isopropyl groups flanking the hydroxyl group. These groups are not static; they can rotate around the single bond connecting them to the aromatic ring. However, this rotation is hindered due to steric clashes with the adjacent hydroxyl group and with each other.
Stereochemical Interactions Involving the Phenolic Hydroxyl Group
The steric environment created by the two ortho-isopropyl groups has a profound effect on the phenolic hydroxyl group. In less hindered phenols, the O-H group can rotate more freely. However, in 2,6-diisopropyl-4-ethyl-phenol, this rotation is severely restricted.
Infrared (IR) spectroscopy studies on 2,6-diisopropylphenol have revealed the consequences of this steric crowding. The O-H stretching frequency in the IR spectrum is sensitive to its local environment. In dilute solutions, where intermolecular hydrogen bonding is minimized, the spectrum of 2,6-diisopropylphenol shows a main absorption peak and a distinct shoulder at a higher frequency. This shoulder is attributed to a specific conformation where the hydroxyl hydrogen is "captured" between the two methyl groups of one of the isopropyl substituents. This interaction demonstrates a direct stereochemical effect of the alkyl groups on the hydroxyl function. This steric shielding of the hydroxyl group is a key reason for the chemical stability and specific reactivity profile of such hindered phenols, as it limits the accessibility of the hydroxyl group to other molecules, thereby modulating its role in hydrogen bonding and as a proton donor.
Advanced Applications of 2,6 Diisopropyl 4 Ethylphenol in Chemical Research
Role as an Intermediate in Organic Synthesis and Materials Science
As a substituted phenol (B47542), 2,6-diisopropyl-4-ethylphenol possesses a reactive hydroxyl group and an aromatic ring, making it a potential intermediate in the synthesis of more complex molecules. Sterically hindered phenols are often used as precursors for ligands in coordination chemistry or as building blocks for polymers and other materials. For instance, the synthesis of related compounds like 2,6-diisopropylphenol often involves the isopropylation of phenol using an acid catalyst. researchgate.netresearchgate.net This process can be fine-tuned to achieve high selectivity for the desired product. researchgate.netresearchgate.net
Application in Catalyst Development and Performance Assessment
Sterically hindered phenols and their derivatives can be employed as ligands for metal catalysts, influencing their activity, selectivity, and stability. The bulky substituents near the coordinating atom can create a specific steric environment around the metal center, which can be advantageous in certain catalytic reactions. For example, a related compound, 2,6-diisopropylphenol, is used in the preparation of titanium(IV) complexes that can function as catalysts. sigmaaldrich.comsigmaaldrich.com The development of catalysts is a significant area of research, with various materials being explored for their efficacy in promoting chemical reactions. researchgate.netresearchgate.net
Despite the potential suggested by its structure, there is a lack of specific studies on the application of 2,6-diisopropyl-4-ethylphenol in catalyst development and performance assessment. Research on the use of cesium-substituted dodecatungstophosphoric acid on K-10 clay as a catalyst in acylation reactions, for instance, does not mention the use of 2,6-diisopropyl-4-ethylphenol as a ligand or co-catalyst. researchgate.netresearchgate.net
Chemical Stabilization of Bio-oils and Valorization into Specialty Chemicals
Bio-oils, derived from the pyrolysis of biomass, are a potential source of renewable energy and chemicals. However, they are often unstable and acidic, limiting their direct application. researchgate.net Phenolic compounds, particularly sterically hindered phenols, are known to act as antioxidants and can be used to improve the stability of bio-oils. figshare.com The valorization of bio-oil into specialty chemicals is an area of active research, with a focus on upgrading its components into higher-value products. researchgate.net
While the stabilization of bio-oils is a recognized challenge, and the use of phenolic antioxidants is a known strategy, specific research on the application of 2,6-diisopropyl-4-ethylphenol for this purpose is not documented in the available literature. Studies on bio-oil stabilization tend to focus on more readily available or studied antioxidant compounds. researchgate.netfigshare.com
Research on Anti-knock Fuel Additives and Combustion Chemistry
Anti-knock agents are added to gasoline to increase its octane (B31449) rating and prevent premature detonation in internal combustion engines. wikipedia.org Aromatic amines and phenols are classes of compounds that have been investigated for their anti-knock properties. ub.edumdpi.com The mechanism of action of these additives often involves the scavenging of radical species during combustion, thereby inhibiting the reactions that lead to knocking. mdpi.com Research in this area is driven by the need for efficient and environmentally friendly alternatives to lead-based and other metallic anti-knock agents. wikipedia.orgub.edu
The combustion of fuels with phenolic additives can sometimes lead to the formation of other compounds, which is an important aspect of their combustion chemistry. figshare.com However, there is no specific research available that investigates 2,6-diisopropyl-4-ethylphenol as an anti-knock fuel additive or details its combustion chemistry. The focus of many studies on anti-knock additives has been on other compounds like anilines and other alkylated phenols. ub.edumdpi.comrasayanjournal.co.in
Development and Characterization of High-Purity Chemical Standards
High-purity chemical standards are essential for the accuracy and reliability of analytical measurements. The development and characterization of such standards involve synthesis, purification, and rigorous analysis to confirm identity and purity. google.comgoogleapis.com For example, processes have been developed to produce high-purity 2,6-diisopropylphenol (Propofol), a compound used in pharmaceutical applications where high purity is critical. google.com These processes often involve steps to remove closely related impurities. google.comgoogleapis.com
Currently, there is no information in the scientific literature regarding the development and characterization of 2,6-diisopropyl-4-ethylphenol as a high-purity chemical standard. While methods for the purification of similar phenols are known, the specific application of these methods to 2,6-diisopropyl-4-ethylphenol and its establishment as a reference standard have not been reported.
Future research on the chemical compound Phenol, 2,6-diisopropyl-4-ethyl-, a sterically hindered phenol, is poised to unlock new efficiencies, applications, and a deeper understanding of its chemical behavior. As industries move towards more sustainable and high-performance materials, the unique properties of this compound make it a focal point for innovative scientific inquiry. The following sections outline key directions for future research, emphasizing sustainability, computational modeling, and novel applications.
Q & A
Q. How do steric effects from isopropyl/ethyl groups influence the compound’s reactivity in supramolecular chemistry applications?
- Experimental Design : Synthesize crown ether or calixarene analogs and study host-guest binding via isothermal titration calorimetry (ITC).
- Theoretical Insight : Use molecular dynamics (MD) simulations to visualize steric hindrance during encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
